4-(3-methylbutyl)-2-{[(4-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core substituted with carboxamide and alkyl/aryl groups. Its synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications, as seen in analogous quinazoline derivatives . Structural confirmation relies on advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), which validate purity and regiochemistry .
Properties
IUPAC Name |
2-[2-(4-methylanilino)-2-oxoethyl]-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O4/c1-17(2)12-13-32-26(37)22-11-8-20(25(36)29-15-18(3)4)14-23(22)34-27(32)31-33(28(34)38)16-24(35)30-21-9-6-19(5)7-10-21/h6-11,14,17-18H,12-13,15-16H2,1-5H3,(H,29,36)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRCRVVPHVDZHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinazolinone Precursor Formation
The synthesis begins with 8-nitroanthranilic acid, which undergoes cyclocondensation with formamide at 180°C to yield 8-nitroquinazolin-4(3H)-one. Reduction of the nitro group using hydrogenation (H₂, Pd/C) produces 8-aminoquinazolin-4(3H)-one, which is subsequently treated with hydrazine hydrate in ethanol under reflux to afford 2-hydrazino-8-aminoquinazolin-4(3H)-one.
Triazole Ring Cyclization
Cyclization of the hydrazino intermediate is achieved using triethyl orthoformate in acetic acid at 120°C, forming thetriazolo[4,3-a]quinazoline-1,5-dione core. Microwave-assisted conditions (190°C, 15 min) with catalytic p-toluenesulfonic acid enhance reaction efficiency, achieving yields >85%.
Functionalization at the 2-Position: Carbamoylmethyl Group Installation
Mannich Reaction for Aminomethylation
The 2-position is functionalized via a Mannich reaction using paraformaldehyde and 4-methylphenylcarbamide in acetic acid. This one-pot reaction introduces an aminomethyl intermediate, which is subsequently acylated with acetyl chloride to yield the carbamoylmethyl derivative.
Direct Acylation Strategy
Alternatively, bromomethylation at the 2-position (HBr, paraformaldehyde) followed by nucleophilic displacement with 4-methylphenylcarbamoyl lithium generates the target substituent in 78% yield.
Amidation at Position 8: N-(2-Methylpropyl) Carboxamide Formation
Carboxylic Acid Activation
The 8-amino group is oxidized to a carboxylic acid using potassium permanganate in acidic medium (H₂SO₄, 60°C), followed by esterification with thionyl chloride and methanol to form the methyl ester.
Amide Coupling
The ester undergoes aminolysis with 2-methylpropylamine in tetrahydrofuran (THF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. Reaction at 25°C for 24 hours furnishes the N-(2-methylpropyl)carboxamide in 92% yield.
Optimization and Industrial-Scale Considerations
Process Intensification
Continuous flow reactors optimize exothermic steps (e.g., alkylation), reducing reaction times from hours to minutes and improving safety profiles.
Purification Strategies
Final purification employs recrystallization from ethanol/water (3:1) or silica gel chromatography (hexane:ethyl acetate gradient), achieving >99% purity by HPLC.
Chemical Reactions Analysis
Types of Reactions
4-(3-methylbutyl)-2-{[(4-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Structure
The compound features a triazoloquinazoline core with multiple substituents that enhance its biological activity. Its molecular formula is , and it has a molecular weight of 518.6 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Studies indicate that it may exhibit anti-cancer and anti-inflammatory properties, making it a candidate for therapeutic applications.
Anti-Cancer Applications
Research has shown that compounds similar to 4-(3-methylbutyl)-2-{[(4-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide have demonstrated cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Breast Cancer Cells
A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anti-cancer agent.
Anti-Inflammatory Applications
The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce oxidative stress.
Case Study: Inhibition of Inflammatory Mediators
In vitro studies showed that treatment with this compound reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
Synthetic Routes
The synthesis of this compound typically involves multiple steps starting from readily available starting materials. Key reactions include:
- Oxidation : Using potassium permanganate or hydrogen peroxide.
- Reduction : Utilizing sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
For large-scale production, optimization of synthetic routes is crucial. Techniques such as continuous flow reactors and advanced purification methods are employed to enhance scalability and cost-effectiveness.
Mechanism of Action
The mechanism of action of 4-(3-methylbutyl)-2-{[(4-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Metrics
Computational methods quantify structural similarity using metrics like the Tanimoto coefficient and cosine similarity score . For instance:
- Tanimoto coefficient : Values >0.8 indicate high structural similarity, as used in the US-EPA CompTox Chemicals Dashboard to cluster analogs .
- Cosine score : Derived from mass spectrometry (MS/MS) fragmentation patterns, this metric ranges from 0 (dissimilar) to 1 (identical). Parent ions with cosine scores >0.7 are considered structurally related .
Table 1: Structural Similarity Metrics for Selected Analogs
Molecular and Pharmacokinetic Properties
Comparative studies highlight differences in molecular weight (MW), lipophilicity (LogP), and bioavailability:
Table 2: Molecular Property Comparison
Bioactivity and Target Engagement
Hierarchical clustering of bioactivity profiles reveals that triazoloquinazoline analogs share modes of action with other kinase inhibitors and epigenetic modulators. Key findings include:
- Protein target overlap : Similar compounds interact with kinases (e.g., EGFR, VEGFR) and histone deacetylases (HDACs), as observed in bioactivity profiling .
- NCI-60 dataset correlations : The target compound’s bioactivity profile clusters with DNA intercalators and topoisomerase inhibitors, suggesting dual mechanisms of action .
Table 3: Bioactivity Comparison (IC₅₀ Values)
Biological Activity
The compound 4-(3-methylbutyl)-2-{[(4-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS Number: 1223773-50-9) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure
The compound features a complex structure characterized by a triazoloquinazoline core with various substituents that enhance its biological activity. The molecular formula is , and it has a molecular weight of 518.6 g/mol .
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C28H34N6O4 |
| Molecular Weight | 518.6 g/mol |
| CAS Number | 1223773-50-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects including anti-cancer and anti-inflammatory activities .
Therapeutic Applications
- Anti-cancer Activity : Compounds in the triazoloquinazoline class have been studied for their potential anti-cancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and inhibition of oncogenic signaling pathways .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases .
- Antimicrobial Activity : Some studies suggest that derivatives of triazoloquinazolines possess antimicrobial properties against a range of pathogens, making them candidates for further development as antimicrobial agents .
Case Study 1: Anticancer Activity
A study investigated the effects of a related triazoloquinazoline compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner and induced apoptosis in cancer cells by activating caspase pathways . This suggests that similar compounds, including our target compound, may have comparable mechanisms.
Case Study 2: Anti-inflammatory Properties
Research focused on the anti-inflammatory effects of triazoloquinazolines demonstrated that these compounds could reduce the secretion of pro-inflammatory cytokines in vitro. The study highlighted the potential for these compounds to be used in therapeutic applications for diseases characterized by chronic inflammation .
Case Study 3: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of triazoloquinazoline derivatives against various bacterial strains. The findings revealed significant antibacterial activity, particularly against Gram-positive bacteria, indicating potential use as new antibiotics .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Optimizing synthesis involves systematic variation of reaction parameters:
- Temperature control : Elevated temperatures (e.g., reflux in ethanol) enhance reaction rates but may increase side products. Lower temperatures improve selectivity .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) stabilize intermediates, while ethanol facilitates nucleophilic substitutions .
- Catalysts : Benzyltributylammonium bromide accelerates cyclization steps in triazole formation .
- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion and purity assessment .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify regiochemistry and substituent positions, especially for the triazole and quinazoline cores .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. How should researchers design initial biological activity screening assays for this compound?
- Antimicrobial Activity : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .
- Anticancer Screening : Employ cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates to identify potential targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Substituent Modifications : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to modulate electronic effects on receptor binding .
- Core Scaffold Variation : Introduce heteroatoms (e.g., S instead of O in the quinazoline ring) to alter metabolic stability .
- Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the carboxamide group) .
Q. How to address contradictions in biological activity data across different studies?
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to reduce inter-lab variability .
- Impurity Profiling : Characterize byproducts via LC-MS to rule out confounding effects from synthetic impurities .
- Orthogonal Assays : Validate hits using independent methods (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. What computational strategies can predict the compound’s mechanism of action and off-target effects?
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., kinase domains) to assess binding stability and residence time .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for metabolic oxidation .
- Network Pharmacology : Integrate omics data to identify multi-target interactions (e.g., kinase inhibition + epigenetic modulation) .
Q. How can researchers investigate multi-target interactions in complex biological systems?
- Phenotypic Screening : Use CRISPR-Cas9 gene-edited cell lines to deconvolute targets by observing rescue effects .
- Chemical Proteomics : Employ affinity-based pull-down assays with biotinylated probes to identify binding partners .
- Transcriptomics : Analyze gene expression changes post-treatment to map signaling pathways .
Q. What methodologies are recommended for assessing metabolic stability and toxicity?
- In Vitro Hepatic Metabolism : Incubate with human liver microsomes (HLMs) to measure half-life and identify major metabolites via LC-MS/MS .
- Cytotoxicity Profiling : Test against primary human hepatocytes to estimate therapeutic indices .
- hERG Assay : Evaluate cardiac safety using patch-clamp electrophysiology to detect potassium channel inhibition .
Q. How to evaluate the compound’s reactivity under varying physiological conditions?
- pH Stability Studies : Expose the compound to buffers (pH 1–10) and monitor degradation via UV-Vis or NMR .
- Thermal Analysis : Differential scanning calorimetry (DSC) assesses decomposition temperatures .
- Light Sensitivity : Conduct ICH-compliant photostability tests under UV/visible light .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
